EINECS 289-287-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

86914-72-9 |

|---|---|

Molecular Formula |

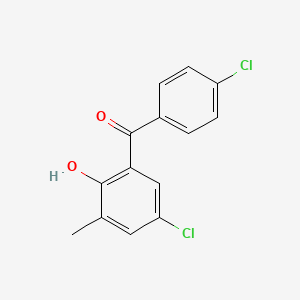

C14H10Cl2O2 |

Molecular Weight |

281.1 g/mol |

IUPAC Name |

(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methanone |

InChI |

InChI=1S/C14H10Cl2O2/c1-8-6-11(16)7-12(13(8)17)14(18)9-2-4-10(15)5-3-9/h2-7,17H,1H3 |

InChI Key |

LNAURVNIKFHZNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)C2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Risk Characterization:in This Final Step, the Potential for Risk is Evaluated by Comparing the Pec with the Pnec. the Risk is Often Expressed As a Risk Quotient Pec/pnec . a Value Greater Than One Suggests a Potential for Adverse Environmental Effects, Which May Trigger Further Investigation or Regulatory Action.

Data Requirements and Gaps in Regulatory Dossiers for 4',5-Dichloro-2-hydroxy-3-methylbenzophenone

Under regulations such as REACH, a comprehensive set of data is required to be submitted in a regulatory dossier for a chemical substance. The specific data requirements depend on the tonnage band in which the substance is manufactured or imported. For a substance like 4',5-Dichloro-2-hydroxy-3-methylbenzophenone, the dossier would need to include information on:

Substance Identity: Detailed information including IUPAC name, CAS number, EC number, molecular and structural formula. europa.eu

Physical and Chemical Properties: Data on properties like melting/boiling point, vapor pressure, water solubility, and partition coefficient. nih.gov

Toxicological Information: Results from studies on acute toxicity, irritation, sensitization, repeated dose toxicity, mutagenicity, and carcinogenicity.

Ecotoxicological Information: Data on the substance's effects on aquatic and terrestrial organisms.

Environmental Fate and Behaviour: Information on the substance's degradation, bioaccumulation potential, and transport and distribution in the environment.

A significant challenge in the regulatory assessment of many existing chemicals, potentially including 4',5-Dichloro-2-hydroxy-3-methylbenzophenone, is the presence of data gaps. These gaps can exist for a variety of reasons, including the fact that some older chemicals were "grandfathered" in under previous regulations that had less stringent data requirements.

For 4',5-Dichloro-2-hydroxy-3-methylbenzophenone, a thorough search of publicly available databases would be needed to identify specific data gaps in its regulatory dossier. The absence of comprehensive toxicological and ecotoxicological data would be a major impediment to conducting a full risk assessment.

Regulatory Implications of Structural Analogues and Chemical Groupings

When data is lacking for a specific chemical, regulatory agencies may use information from structurally similar chemicals (analogues) or groups of chemicals to fill the data gaps. This approach, known as "read-across" or "grouping," is based on the principle that substances with similar chemical structures are likely to have similar physical-chemical, toxicological, and ecotoxicological properties.

For 4',5-Dichloro-2-hydroxy-3-methylbenzophenone, a substituted benzophenone (B1666685), data from other benzophenone derivatives could potentially be used to inform its risk assessment. For example, 4-methylbenzophenone (B132839) (CAS 134-84-9) is another benzophenone derivative for which more extensive regulatory data might be available. nih.gov The use of such analogue data must be scientifically justified, demonstrating the similarities in structure and reactivity between the target chemical and the analogue.

The grouping of chemicals can also have significant regulatory implications. If a group of chemicals is identified as having a particular hazardous property, regulatory actions may be taken on the entire group rather than on a chemical-by-chemical basis. This can streamline the regulatory process and ensure a consistent level of protection. The successful application of grouping and read-across requires a deep understanding of chemical structure-activity relationships and the mechanisms of toxicity.

Advanced Analytical Methodologies for 4 ,5 Dichloro 2 Hydroxy 3 Methylbenzophenone

Chromatographic Separation Techniques for 4',5-Dichloro-2-hydroxy-3-methylbenzophenone

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For 4',5-Dichloro-2-hydroxy-3-methylbenzophenone, both gas and liquid chromatography, particularly when coupled with mass spectrometry, provide powerful tools for its detection and quantification.

Gas Chromatography (GC) Applications

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds. While specific GC methods for 4',5-Dichloro-2-hydroxy-3-methylbenzophenone are not extensively detailed in the available literature, the analysis of related benzophenone (B1666685) compounds by GC is common. For instance, methods have been developed for the determination of benzophenone (BP) and 4-methylbenzophenone (B132839) (4MBP) in food products using GC coupled with tandem mass spectrometry (GC-MS/MS). nih.gov These methods often involve an extraction step, such as ultrasonic extraction, followed by a clean-up procedure using solid-phase extraction (SPE) to remove interfering matrix components. nih.gov The use of an internal standard, like benzophenone-d10, is crucial for accurate quantification. nih.gov Given the structural similarities, it is plausible that a similar GC-based approach could be adapted for the analysis of 4',5-Dichloro-2-hydroxy-3-methylbenzophenone.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. A reverse-phase (RP) HPLC method has been specifically described for the analysis of 4',5-Dichloro-2-hydroxy-3-methylbenzophenone. sielc.com This method utilizes a C18 column and a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric detection, phosphoric acid is typically replaced with a volatile acid such as formic acid to ensure compatibility. sielc.com The scalability of this HPLC method allows for its use in both analytical-scale separations for quantification and preparative-scale separations for the isolation of impurities. sielc.com

Table 1: HPLC Method Parameters for 4',5-Dichloro-2-hydroxy-3-methylbenzophenone Analysis

| Parameter | Condition |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility) |

| Application | Analytical separation and impurity isolation |

This table is based on information from a published application note. sielc.com

Hyphenated Techniques (e.g., GC-MS, HPLC-MS/MS)

The coupling of chromatographic techniques with mass spectrometry, known as hyphenation, provides a powerful analytical tool that combines the separation capabilities of chromatography with the sensitive and selective detection of mass spectrometry.

GC-MS: Gas chromatography-mass spectrometry (GC-MS) is a robust method for the identification and quantification of volatile and semi-volatile organic compounds. In the context of benzophenones, GC-MS has been successfully employed for the analysis of benzophenone and its derivatives in various samples, including breakfast cereals. nih.gov The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, allowing for the detection of analytes at very low concentrations. nih.govresearchgate.net

HPLC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is particularly well-suited for the analysis of a wide range of compounds in complex matrices. While a specific LC-MS/MS method for 4',5-Dichloro-2-hydroxy-3-methylbenzophenone is mentioned in a supporting information document, detailed parameters are not provided. doi.org However, numerous LC-MS/MS methods have been developed for the analysis of other benzophenones in various sample types, including wastewater and human milk. researchgate.netfrontiersin.org These methods often utilize electrospray ionization (ESI) and multiple reaction monitoring (MRM) for high selectivity and low detection limits. researchgate.netfrontiersin.org The development of such a method for 4',5-Dichloro-2-hydroxy-3-methylbenzophenone would be a logical step for its trace-level quantification in environmental or biological samples.

Spectroscopic Characterization of 4',5-Dichloro-2-hydroxy-3-methylbenzophenone

Spectroscopic techniques are indispensable for the structural elucidation and characterization of chemical compounds. Nuclear magnetic resonance (NMR) and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy provide valuable information about the molecular structure and functional groups present in 4',5-Dichloro-2-hydroxy-3-methylbenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. While specific ¹H NMR and ¹³C NMR data for 4',5-Dichloro-2-hydroxy-3-methylbenzophenone were not found in the searched literature, the analysis of structurally similar compounds provides insight into the expected spectral features. For example, the ¹H NMR spectrum of 4-methylbenzophenone shows characteristic signals for the aromatic protons and the methyl group protons. chemicalbook.com Similarly, the ¹H NMR spectrum of 2-hydroxy-3-methylbenzaldehyde (B1203309) reveals distinct peaks for the hydroxyl, aldehyde, aromatic, and methyl protons. researchgate.net Based on these examples, the ¹H NMR spectrum of 4',5-Dichloro-2-hydroxy-3-methylbenzophenone would be expected to show signals corresponding to the protons on the two chlorinated phenyl rings and the methyl group, with their chemical shifts influenced by the presence of the electron-withdrawing chlorine atoms and the hydroxyl and carbonyl groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific IR spectrum for 4',5-Dichloro-2-hydroxy-3-methylbenzophenone was not available, the spectra of related compounds like 2-hydroxy-5-methylbenzophenone (B72208) show characteristic absorption bands. nist.gov These typically include a broad band for the hydroxyl (-OH) group, a strong absorption for the carbonyl (C=O) group, and various peaks corresponding to C-H and C-C vibrations within the aromatic rings. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV/Visible spectrum of 2-hydroxy-5-methylbenzophenone, a structurally similar compound, exhibits absorption maxima that are characteristic of the benzophenone chromophore. nist.gov The presence of the hydroxyl group and the chlorine atoms in 4',5-Dichloro-2-hydroxy-3-methylbenzophenone would be expected to influence the position and intensity of these absorption bands.

Regulatory Science and Assessment Frameworks for 4 ,5 Dichloro 2 Hydroxy 3 Methylbenzophenone

International and National Regulatory Listings and Classifications (e.g., EC Inventory)

4',5-Dichloro-2-hydroxy-3-methylbenzophenone, identified by the EINECS number 289-287-3 and CAS number 86914-72-9, is listed in several international chemical inventories. nih.govsielc.com Its inclusion in the European Inventory of Existing Commercial Chemical Substances (EINECS) signifies that it was on the European Community market between January 1, 1971, and September 18, 1981. cirs-reach.comchemsafetypro.comeuropa.eu Substances listed in EINECS are considered "phase-in" substances under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. cirs-reach.comeuropa.eu

The European Chemicals Agency (ECHA) uses the EC number as a primary identifier for substances. nih.goveuropa.eu Beyond the EC Inventory, this compound is also found in other databases such as the EPA's DSSTox (Distributed Structure-Searchable Toxicity) database under the identifier DTXSID10235967 and the ChemIDplus database. nih.gov The NORMAN Suspect List Exchange also includes this chemical, indicating its potential environmental concern. nih.gov

A comprehensive overview of chemical inventories where a substance might be listed includes:

Australian Inventory of Industrial Chemicals (AIIC) chemradar.com

Canadian Domestic Substances List (DSL) chemradar.com

Chinese Inventory of Existing Chemical Substances (IECSC) birlacarbon.com

Japanese Existing and New Chemical Substances (ENCS) birlacarbon.com

Korean Existing Chemicals List (KECL) birlacarbon.com

New Zealand Inventory of Chemicals (NZIoC) chemradar.com

Philippine Inventory of Chemicals and Chemical Substances (PICCS) chemradar.com

Taiwan Chemical Substance Inventory (TCSI) chemradar.com

United States Toxic Substances Control Act (TSCA) Inventory birlacarbon.com

While 4',5-Dichloro-2-hydroxy-3-methylbenzophenone is listed in the EC Inventory, its status on these other international lists requires specific verification. nih.gov

Table of Regulatory Identifiers for 4',5-Dichloro-2-hydroxy-3-methylbenzophenone

| Identifier Type | Identifier | Source |

|---|---|---|

| EC Number | 289-287-3 | European Chemicals Agency (ECHA) nih.gov |

| CAS Number | 86914-72-9 | Chemical Abstracts Service nih.gov |

| DSSTox Substance ID | DTXSID10235967 | EPA DSSTox nih.gov |

Methodologies for Exposure Assessment in Environmental and Occupational Settings

Assessing exposure to chemical substances like 4',5-Dichloro-2-hydroxy-3-methylbenzophenone in environmental and occupational settings involves a multi-faceted approach. Methodologies are designed to quantify the concentration of the chemical in various media and the potential for human and environmental contact.

In environmental settings, exposure assessment typically begins with the determination of the chemical's presence in air, water, soil, and sediment. This involves sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC), which can be adapted for various environmental matrices. sielc.com For instance, a reverse-phase HPLC method using an acetonitrile (B52724), water, and phosphoric acid mobile phase has been described for the analysis of 4',5-Dichloro-2-hydroxy-3-methylbenzophenone. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid. sielc.com

Models are often employed to estimate the environmental fate and transport of the chemical, predicting its distribution and concentration in different environmental compartments. These models consider the substance's physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (LogP), which for this compound is estimated to be 5.1. nih.gov

In occupational settings, exposure assessment focuses on the routes of exposure for workers, which can include inhalation, dermal contact, and ingestion. Methodologies include:

Workplace Air Monitoring: Sampling and analysis of air in the breathing zone of workers to determine the concentration of the chemical.

Dermal Exposure Assessment: Using patches or wipe samples to quantify the amount of a substance on the skin.

Biomonitoring: Measuring the chemical or its metabolites in biological samples such as blood or urine to assess internal exposure.

These assessments are crucial for ensuring that occupational exposure limits are not exceeded and that appropriate personal protective equipment is used.

Environmental Risk Assessment Paradigms Applied to Chemical Substances

The environmental risk assessment of chemical substances follows a structured paradigm that generally consists of four main steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Conclusion and Future Research Directions

Synthesis and Environmental Fate of 4',5-Dichloro-2-hydroxy-3-methylbenzophenone: Summary of Current Knowledge

Synthesis: Specific, peer-reviewed synthesis routes for 4',5-Dichloro-2-hydroxy-3-methylbenzophenone are not well-documented in publicly accessible literature. However, general synthetic methods for benzophenone (B1666685) derivatives are established. A common approach involves the Friedel-Crafts acylation, where an aromatic compound is treated with a benzoyl chloride in the presence of a Lewis acid catalyst. google.com For instance, a patented method for a structurally similar compound, 2',3'-dichloro-2-hydroxy-5-methylbenzophenone, involves the reaction of 2,3-dichlorobenzoyl chloride with p-cresol. google.com It is plausible that 4',5-Dichloro-2-hydroxy-3-methylbenzophenone could be prepared via a similar pathway, likely involving the acylation of a substituted cresol (B1669610) with a dichlorinated benzoyl chloride. Another general method involves the condensation of benzotrichloride (B165768) with a substituted phenol, followed by hydrolysis. chemicalbook.com The lack of a specifically published and optimized synthesis for this compound is a notable knowledge gap.

Environmental Fate: Direct research on the environmental fate and pathways of 4',5-Dichloro-2-hydroxy-3-methylbenzophenone is limited. However, inferences can be drawn from the behavior of the benzophenone class of compounds, which are often categorized as emerging contaminants. mdpi.comresearchgate.net Benzophenones are recognized for their high lipophilicity (fat-solubility) and persistence in the environment, properties which can lead to bioaccumulation. nih.gov The computed XLogP3-AA value of 5.1 for 4',5-Dichloro-2-hydroxy-3-methylbenzophenone suggests a high potential for lipophilicity. nih.gov Halogenated organic compounds can be resistant to degradation. The presence of chlorine atoms on the benzophenone structure likely influences its environmental persistence and potential toxicity. General studies indicate that benzophenones can be harmful to aquatic organisms. nih.gov This compound is listed as a potential endocrine-disrupting compound, which underscores the need for further investigation into its environmental behavior and effects. nih.gov

Unresolved Questions and Knowledge Gaps in 4',5-Dichloro-2-hydroxy-3-methylbenzophenone Research

The current body of scientific literature presents more questions than answers regarding 4',5-Dichloro-2-hydroxy-3-methylbenzophenone. The primary knowledge gap is the near-complete absence of dedicated studies on this specific molecule. Key unresolved questions include:

Optimized Synthesis: What is the most efficient and environmentally benign method for synthesizing 4',5-Dichloro-2-hydroxy-3-methylbenzophenone for research purposes?

Photodegradation: How does the compound behave when exposed to sunlight in aquatic environments? What are its photodegradation products, and are they more or less toxic than the parent compound?

Biodegradation: Is the compound susceptible to microbial degradation in soil and water systems? What are the primary metabolic pathways and resulting metabolites?

Environmental Occurrence: What are the concentrations of this specific compound in various environmental compartments, such as wastewater, surface water, sediment, and biota? mdpi.com

Toxicological Profile: Beyond its classification as a potential endocrine disruptor, what are the specific toxicological effects on relevant environmental organisms (e.g., algae, invertebrates, fish)? nih.gov

Mechanism of Action: If it does exhibit endocrine-disrupting activity, what is the underlying molecular mechanism? researchgate.net

Emerging Technologies and Methodologies for Advancing 4',5-Dichloro-2-hydroxy-3-methylbenzophenone Studies

Advancements in analytical and computational chemistry offer powerful tools to address the existing knowledge gaps for data-poor compounds like 4',5-Dichloro-2-hydroxy-3-methylbenzophenone.

Advanced Analytical Techniques: For detection and quantification in complex environmental matrices, modern methods such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are essential. rsc.orgjfda-online.com These techniques provide the high sensitivity and selectivity needed to detect trace levels of the compound. rsc.org Sample preparation techniques like solid-phase extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been successfully applied to other benzophenones and would be applicable here. mdpi.comjfda-online.com

High-Resolution Mass Spectrometry (HRMS): HRMS can be used for non-target screening of environmental samples to identify this compound and its transformation products without needing prior knowledge of their identity.

Computational Chemistry: In silico methods, such as Density Functional Theory (DFT), can be used to predict the compound's physicochemical properties, spectral characteristics, and reactivity. researchgate.net This can help in understanding its environmental behavior and in interpreting experimental results.

"Omics" Technologies: Should the compound be detected in the environment, technologies such as transcriptomics, proteomics, and metabolomics can provide unprecedented insight into the molecular mechanisms of its toxicity in exposed organisms. acs.org

Interdisciplinary Research Needs and Collaborations for 4',5-Dichloro-2-hydroxy-3-methylbenzophenone

Addressing the multifaceted challenges posed by emerging contaminants necessitates a departure from siloed research. ox.ac.uk A comprehensive understanding of 4',5-Dichloro-2-hydroxy-3-methylbenzophenone requires robust interdisciplinary collaboration: mdpi.compressbooks.pub

Synthetic Organic Chemists and Environmental Chemists: Collaboration is needed to first synthesize an analytical standard of the compound and then to develop and validate methods for its detection in environmental samples.

Environmental Scientists and Toxicologists: Joint research is crucial to study the compound's persistence, bioaccumulation, and toxicity. This involves moving from laboratory-based studies to more complex ecosystem-level investigations.

Computational Modelers and Experimental Scientists: Modelers can predict the compound's fate and potential effects, guiding experimentalists in designing targeted and efficient studies. In turn, experimental data is vital for validating and refining computational models.

Regulators and Policy Makers: An open dialogue between scientists and regulatory bodies is essential to ensure that research findings can inform effective environmental management strategies and regulations for this and similar compounds. researchgate.netresearchcommons.org

Broader Implications for Chemical Science and Environmental Management

The case of 4',5-Dichloro-2-hydroxy-3-methylbenzophenone is emblematic of a larger issue: the vast number of chemicals in commerce for which there is little to no public data on environmental fate and toxicity. The study of such compounds has broader implications:

Advancing Green Chemistry: Research into the synthesis and properties of halogenated benzophenones can inform the principles of green chemistry, aiming to design safer, less persistent, and less toxic alternatives from the outset. acs.org

Improving Environmental Risk Assessment: Developing a framework to investigate data-poor chemicals like this one can help streamline the process of risk assessment for thousands of other emerging contaminants. This includes using predictive models (in silico) to prioritize chemicals for further in-depth (in vitro and in vivo) testing.

Proactive Environmental Management: Instead of reacting to widespread contamination after it has occurred, a proactive approach involves identifying and investigating potential emerging contaminants before they become ubiquitous. elsevier.com The study of compounds like EINECS 289-287-3 is a critical step in this proactive paradigm shift in environmental management.

Q & A

Q. What are the key physico-chemical properties of this compound critical for experimental design?

- Methodological Answer : Key properties include log octanol-water partition coefficient (Log Kow), aqueous solubility (Log Sw), and Henry’s law constant (Log H). These parameters influence solvent selection, environmental fate studies, and bioavailability assessments. Refer to databases or experimental measurements (e.g., shake-flask method for Log Kow) . Outliers in properties (e.g., Log Kow < -5 or >10) require validation via multiple analytical techniques .

Q. What are the best practices for synthesizing this compound in academic labs?

- Methodological Answer : Use peer-reviewed protocols with documented yields and purity. Specify reagents (grade, supplier), reaction conditions (temperature, catalysts), and purification methods (recrystallization, column chromatography). Include safety protocols for hazardous intermediates. For reproducibility, provide step-by-step procedures in the main text or supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

- Methodological Answer : Cross-validate computational models (e.g., DFT, molecular dynamics) with empirical data. Replicate experiments under controlled conditions to isolate variables (e.g., temperature, pH). Use statistical tools (e.g., ANOVA, t-tests) to assess discrepancies and refine models. Document uncertainties in computational parameters (e.g., force fields) and experimental error margins .

Q. What experimental designs are optimal for studying this compound’s environmental degradation pathways?

- Methodological Answer : Employ controlled microcosm studies simulating environmental conditions (e.g., soil, aquatic systems). Use isotopically labeled compounds to track degradation products via LC-MS or GC-MS. Include abiotic controls (e.g., dark vs. UV exposure) and biotic controls (sterilized matrices). Report degradation half-lives and quantify metabolites with calibration curves .

Q. How should researchers address data variability in toxicity assays involving this compound?

- Methodological Answer : Standardize assay protocols (e.g., OECD guidelines) and use biological replicates (n ≥ 3). Apply error analysis (e.g., standard deviation, confidence intervals) and outlier tests (Grubbs’ test). Validate findings with orthogonal assays (e.g., in vitro vs. in vivo models). Discuss limitations (e.g., cell line specificity) in the context of existing literature .

Q. What strategies are effective for integrating this compound’s properties into predictive environmental fate models?

- Methodological Answer : Use QSAR models parameterized with experimental Log Kow, solubility, and reactivity data. Validate predictions against field data or mesocosm studies. Address model uncertainties via sensitivity analysis and Monte Carlo simulations. Cross-reference with databases like EPI Suite or CompTox .

Q. How can researchers ensure reproducibility in kinetic studies of this compound’s reactions?

- Methodological Answer : Document reaction conditions (e.g., solvent polarity, ionic strength) and monitor kinetics using real-time techniques (e.g., UV-Vis spectroscopy, stopped-flow methods). Report rate constants with Arrhenius parameters (activation energy, pre-exponential factor). Share raw data and calibration curves in supplementary materials .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation, log-logistic models) to fit dose-response curves. Calculate EC50/IC50 values with 95% confidence intervals. Validate assumptions (e.g., normality, homoscedasticity) using Shapiro-Wilk or Levene’s tests. Compare results to prior studies using meta-analysis techniques .

Q. How should researchers contextualize conflicting literature findings on this compound’s mechanisms of action?

- Methodological Answer : Conduct systematic reviews to identify methodological differences (e.g., assay types, concentrations tested). Use pathway analysis (e.g., KEGG, Reactome) to explore plausible mechanisms. Propose hypotheses for discrepancies (e.g., species-specific metabolism) and design experiments to test them .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.